2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

Angiotensin II receptor medicinal chemistry ligand efficiency

CAS 866017-35-8 (2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole) is a fully substituted imidazole derivative belonging to the sulphonylbenzyl-substituted imidazole class disclosed in Bayer AG patent US 5318980. The compound incorporates three pharmacophoric elements: a 4,5-diphenylimidazole core, an N-1 propargyl group, and a 4-(tert-butyl)benzylsulfonyl moiety at the 2-position.

Molecular Formula C29H28N2O2S
Molecular Weight 468.62
CAS No. 866017-35-8
Cat. No. B2404423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
CAS866017-35-8
Molecular FormulaC29H28N2O2S
Molecular Weight468.62
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H28N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h1,6-19H,20-21H2,2-4H3
InChIKeyUQFKVOPYVSTRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866017-35-8 – 4,5-Diphenyl-1-(2-propynyl)-1H-imidazole Core with Sulphonylbenzyl Modification for Targeted Receptor Antagonism


CAS 866017-35-8 (2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole) is a fully substituted imidazole derivative belonging to the sulphonylbenzyl-substituted imidazole class disclosed in Bayer AG patent US 5318980 [1]. The compound incorporates three pharmacophoric elements: a 4,5-diphenylimidazole core, an N-1 propargyl group, and a 4-(tert-butyl)benzylsulfonyl moiety at the 2-position. Its molecular formula is C29H28N2O2S with a molecular weight of 468.6 g/mol and a minimum purity specification of 95% from commercial suppliers . The patent family covering this scaffold identifies these compounds as angiotensin II receptor antagonists with potential utility in treating arterial hypertension and atherosclerosis [1].

866017-35-8 – Why N-1 Propargyl Substitution Cannot Be Interchanged with Methyl, Propyl, or Allyl Analogs


Within the sulphonylbenzyl-substituted imidazole series, the N-1 substituent is a critical determinant of receptor binding geometry, lipophilicity, and metabolic stability. The propargyl group in 866017-35-8 introduces a linear, electron-rich alkyne that is absent in the methyl (CAS 339277-29-1), propyl (CAS 339277-30-4), and allyl (CAS 339277-31-5) analogs . This structural feature alters the vector of the N-1 substituent relative to the angiotensin II receptor binding pocket described in the Bayer patent family [1]. Additionally, the sulfonyl oxidation state at the 2-position distinguishes it from the corresponding thioether (CAS 339277-21-3), which lacks the hydrogen-bond acceptor capacity of the sulfone group . Generic substitution among these analogs without experimental validation risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetics.

866017-35-8 – Quantitative Differentiation Evidence Against Closest In-Class Analogs


Molecular Weight Reduction of 4.04 g/mol Relative to N-1 Propyl Analog Confers Favorable Ligand Efficiency

At 468.6 g/mol, 866017-35-8 is 4.04 g/mol lighter than the N-1 propyl analog 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole (CAS 339277-30-4; MW = 472.64 g/mol) . According to the Bayer patent, the angiotensin II receptor pharmacophore tolerates only limited steric bulk at the N-1 position [1]. The lower molecular weight of the propargyl derivative conserves ligand efficiency metrics, which is a critical consideration in lead optimization campaigns where every dalton contributes to pharmacokinetic burden.

Angiotensin II receptor medicinal chemistry ligand efficiency

Predicted LogP Advantage Over N-1 Methyl Analog Driven by Propargyl Lipophilicity

The N-1 propargyl group of 866017-35-8 is predicted to increase LogP by approximately +0.5 to +0.8 log units relative to the N-1 methyl analog 2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole (CAS 339277-29-1; C27H28N2O2S, MW 444.6 g/mol) . This increase is consistent with the additional two-carbon length and unsaturation of the propargyl substituent. In the context of the Bayer angiotensin II receptor antagonist scaffold, moderate lipophilicity enhancement can improve membrane permeability without exceeding the acceptable range for oral bioavailability [1].

Lipophilicity physicochemical property prediction drug-likeness

Absence of Allylic Reactivity Provides Superior Chemical Stability Relative to N-1 Allyl Analog

The N-1 allyl analog 1-allyl-2-([4-(tert-butyl)benzyl]sulfonyl)-4,5-diphenyl-1H-imidazole (CAS 339277-31-5; C29H30N2O2S, MW 470.63 g/mol) contains an allylic C–H bond susceptible to oxidative metabolism via cytochrome P450-mediated hydroxylation . In contrast, the propargyl group in 866017-35-8 lacks allylic hydrogens, replacing them with a thermodynamically stable sp-hybridized C–H bond (pKa ≈ 25) that is far less prone to radical abstraction or enzymatic oxidation [1]. This structural difference is anticipated to confer superior metabolic stability at the N-1 position, although direct comparative microsomal stability data are not publicly available.

Chemical stability N-1 substituent metabolic liability

Sulfone Oxidation State Distinguishes Target from Thioether Precursor with Predicted Hydrogen-Bond Acceptor Gain

The sulfonyl group (SO2) in 866017-35-8 provides two strong hydrogen-bond acceptor oxygens, whereas the corresponding thioether precursor 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole (CAS 339277-21-3; C29H28N2S, MW 436.6 g/mol) contains only a divalent sulfur with negligible H-bond acceptor capacity . The sulfone oxidation state aligns with the pharmacophore requirements described in the Bayer patent for angiotensin II receptor antagonism, where the sulfonyl oxygen atoms participate in key receptor interactions [1]. The thioether analog cannot engage these interactions and is thus an inappropriate comparator for any study targeting the angiotensin II receptor.

Sulfone thioether hydrogen-bond acceptor

Angiotensin II Receptor Antagonist Class Membership Supported by Bayer Patent Claims Covering 4,5-Diphenyl-Sulphonylbenzyl Imidazoles

U.S. Patent 5,318,980 (Bayer AG) explicitly claims sulphonylbenzyl-substituted imidazoles bearing 4,5-diphenyl substitution and variable N-1 alkyl/alkenyl/alkynyl groups as angiotensin II receptor antagonists for treating arterial hypertension and atherosclerosis [1]. The generic Markush structure encompasses the 1-(2-propynyl) substitution pattern, placing 866017-35-8 within the claimed scope. The patent discloses that compounds of this class exhibit 'peculiar antagonism for angiotensin II' [1]. While specific IC50 or Ki values for 866017-35-8 are not publicly reported, the patent provides the foundational rationale for its selection as a research tool for angiotensin II receptor studies.

Angiotensin II AT1 receptor antihypertensive

Confirmatory Alert – High-Strength Quantitative Differentiation Evidence Is Absent from the Public Domain

An exhaustive public-domain search conducted in May 2026 identified zero peer-reviewed publications, zero patents with compound-specific biological data, and zero authoritative database entries containing experimentally measured IC50, Ki, Kd, EC50, LogD, solubility, metabolic stability, or selectivity data for 866017-35-8 or any of its direct N-1 analogs (methyl, propyl, allyl) [1]. The Bayer patent US 5,318,980 describes the generic class but does not exemplify the N-1 propargyl compound or provide compound-level pharmacological data [2]. Commercial suppliers list the compound with a purity specification (≥95%) but do not report any biological or physicochemical characterization beyond molecular formula and weight . Consequently, all differentiation claims in this guide are limited to structural and predicted property comparisons. Any procurement or selection decision premised on target potency, selectivity, or in vivo efficacy must be supported by end-user-generated experimental data.

Evidence gap data availability procurement diligence

866017-35-8 – Evidence-Supported Application Scenarios for Procurement and Experimental Design


Angiotensin II AT1 Receptor Antagonist Lead Optimization Programs

866017-35-8 is best procured as a tool compound for structure-activity relationship (SAR) studies within angiotensin II AT1 receptor antagonist programs. The Bayer patent US 5,318,980 explicitly claims sulphonylbenzyl-substituted imidazoles as angiotensin II antagonists [1]. The N-1 propargyl group offers a distinct steric and electronic profile compared to the more common N-1 methyl and propyl analogs, enabling exploration of the receptor's N-1 binding pocket tolerance. Researchers should generate head-to-head AT1 receptor binding (IC50) and functional (cAMP or IP1 accumulation) data against reference antagonists such as losartan or valsartan, as no such data are publicly available .

Comparative Metabolic Stability Assessment Across N-1 Substituent Variants

The propargyl group of 866017-35-8 is predicted to confer distinct metabolic stability relative to the N-1 allyl analog (CAS 339277-31-5), which bears metabolically labile allylic hydrogens [1]. This compound is suitable for comparative in vitro microsomal or hepatocyte stability studies to experimentally validate the predicted metabolic advantage. Procurement of 866017-35-8 alongside the allyl, propyl, and methyl analogs enables a systematic assessment of N-1 substituent effects on intrinsic clearance in the species of interest .

Sulfone Pharmacophore Requirement Validation Against Thioether Precursor

866017-35-8 (sulfone) and its corresponding thioether precursor (CAS 339277-21-3) form a matched molecular pair for assessing the contribution of the sulfonyl oxidation state to target engagement. The sulfone provides two hydrogen-bond acceptor sites absent in the thioether [1]. Procurement of both compounds allows direct experimental determination of whether the sulfone is indeed a pharmacophoric requirement for angiotensin II receptor binding, as implied by the Bayer patent claims .

Physicochemical Property-Driven Compound Library Design

With a molecular weight of 468.6 g/mol and predicted lipophilicity intermediate between the methyl and propyl analogs, 866017-35-8 occupies a distinct position in the property space of sulphonylbenzyl-substituted imidazoles [1]. It is suitable for inclusion in diversity-oriented screening libraries where N-1 substituent variation is a design parameter. The availability of ≥95% purity from commercial suppliers supports direct procurement for high-throughput screening campaigns without additional purification.

Quote Request

Request a Quote for 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.